molecular formula C6H9ClO2 B2386724 Methyl 2-chloro-3-methylbut-3-enoate CAS No. 286932-00-1

Methyl 2-chloro-3-methylbut-3-enoate

Cat. No.: B2386724
CAS No.: 286932-00-1
M. Wt: 148.59
InChI Key: FZUVHZZZCYKCFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-methylbut-3-enoate can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-2-buten-1-ol with thionyl chloride (SOCl2) to form 3-methyl-2-chlorobut-2-ene, which is then esterified with methanol in the presence of a catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methylbut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-3-methylbut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-methylbut-3-enoate involves its nucleophilic character, which allows it to participate in various chemical reactions. The compound can interact with molecular targets through covalent bond formation, leading to the modification of target molecules and subsequent biological effects. The pathways involved in these interactions depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chlorobut-3-enoate: Similar in structure but lacks the methyl group at the 3-position.

    Methyl 3-bromomethylbut-3-enoate: Contains a bromine atom instead of chlorine.

    Methyl 2-hydroxy-3-methylbut-3-enoate: Contains a hydroxyl group instead of chlorine.

Uniqueness

Methyl 2-chloro-3-methylbut-3-enoate is unique due to its specific structural features, such as the presence of both a chlorine atom and a double bond, which confer distinct reactivity and chemical properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

methyl 2-chloro-3-methylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-4(2)5(7)6(8)9-3/h5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUVHZZZCYKCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346312
Record name Methyl 2-chloro-3-methylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286932-00-1
Record name Methyl 2-chloro-3-methylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-3-methylbut-3-enoate
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